4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O2S/c15-12-7-10(14(16,17)18)8-21-13(12)20-6-5-9-1-3-11(4-2-9)24(19,22)23/h1-4,7-8H,5-6H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFQQDONZZDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of carbonic anhydrase B. It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biological context.
Biochemical Pathways
The inhibition of carbonic anhydrase B affects the carbon dioxide-bicarbonate equilibrium within cells. This can disrupt various biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The exact pathways affected can vary depending on the specific cell type and biological context.
Result of Action
The inhibition of carbonic anhydrase B by this compound can lead to a disruption of the carbon dioxide-bicarbonate equilibrium within cells. This can have various effects at the molecular and cellular level, potentially including changes in pH, disruption of ion transport, and interference with cellular respiration.
Biological Activity
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. The presence of the trifluoromethyl group and the sulfonamide moiety enhances its biological activity, making it relevant in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.79 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a trifluoromethyl-substituted pyridine ring that can influence its pharmacokinetics and biological interactions.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group has been shown to enhance the potency of such compounds against various bacterial strains. For instance, studies have demonstrated that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways, crucial for bacterial survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit certain enzymes involved in inflammatory processes. In vitro studies have shown that similar structures can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a possible mechanism for reducing inflammation .
Anticancer Potential
Preliminary studies have explored the anticancer properties of structurally related compounds. The trifluoromethyl group is believed to enhance the interaction with target proteins involved in cancer cell proliferation. For example, compounds with similar frameworks have shown efficacy in inhibiting tumor growth in various cancer cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with trifluoromethyl substitutions. Results indicated a significant increase in activity against Gram-positive bacteria compared to non-substituted analogs, highlighting the importance of the trifluoromethyl group in enhancing bioactivity .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving murine models, a related compound demonstrated a marked reduction in inflammatory markers following administration. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .
Summary of Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
A. Linker and Functional Group Impact
C. Agrochemical Performance
- Fluopyram exhibits broad-spectrum fungicidal activity at low application rates (0.01–0.05 kg/ha), whereas sulfonamide analogs may require higher doses due to differences in target affinity .
- Haloxyfop-ethoxy ethyl (), a pyridinyl-oxy-phenoxy herbicide, highlights the role of trifluoromethyl groups in enhancing pesticidal potency through increased lipid solubility .
Q & A
Q. What synthetic routes are recommended for 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)-2-aminopyridine) may react with benzenesulfonamide intermediates under basic conditions. Optimization includes:
- Catalyst Selection: Use pyridine or DMAP to enhance sulfonamide bond formation .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm structural integrity, focusing on pyridinyl (δ 7.5–8.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) signals .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at ~425 m/z) and fragmentation patterns .
- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How does this compound interact with bacterial enzymes like acps-pptase, and what experimental approaches validate its mechanism of action?
Methodological Answer: The trifluoromethyl and sulfonamide groups likely inhibit acps-pptase, which is critical for bacterial lipid biosynthesis. Experimental validation involves:
- Enzyme Assays: Measure IC via spectrophotometric monitoring of substrate depletion (e.g., malachite green assay for phosphate release) .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s pyridinyl group and the enzyme’s active site .
- Resistance Studies: Compare bacterial growth kinetics in wild-type vs. acps-pptase knockout strains to confirm target specificity .
Q. How can researchers resolve discrepancies in biochemical assay data when evaluating this compound’s efficacy?
Methodological Answer: Contradictions in IC or bacterial inhibition may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known pptase inhibitors) .
- Solubility Issues: Pre-dissolve the compound in DMSO (<1% v/v) and confirm stability via LC-MS over 24 hours .
- Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-experimental variability .
Q. What strategies are recommended for assessing environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 25–50°C for 30 days. Analyze degradation products via LC-HRMS to identify hydrolysis-prone bonds (e.g., sulfonamide) .
- Photodegradation: Expose to UV light (254 nm) in aqueous solutions. Track half-life and identify radicals via EPR spectroscopy .
- Microbial Degradation: Use soil microcosms spiked with the compound. Monitor residual levels via UPLC-MS/MS and correlate with microbial diversity (16S rRNA sequencing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
